molecular formula C14H17ClN2OS B8761828 (5-(3-Chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol CAS No. 178979-02-7

(5-(3-Chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B8761828
M. Wt: 296.8 g/mol
InChI Key: IMLWMVDRRWONPT-UHFFFAOYSA-N
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Patent
US06147097

Procedure details

By the same procedures as in Reference Example 2 (1) through (4), 5-(3-chlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (16c) was obtained.
[Compound]
Name
Example 2 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(3-chlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1C=C(SC2N(CC3C=CC=CN=3)C(CCC(OC)=O)=NC=2C(C)C)C=C(F)C=1.[Cl:31][C:32]1[CH:33]=[C:34]([S:38][C:39]2[NH:43][C:42]([CH2:44][O:45]CC3C=CC(OC)=CC=3)=[N:41][C:40]=2[CH:55]([CH3:57])[CH3:56])[CH:35]=[CH:36][CH:37]=1>>[Cl:31][C:32]1[CH:33]=[C:34]([S:38][C:39]2[N:43]([CH3:2])[C:42]([CH2:44][OH:45])=[N:41][C:40]=2[CH:55]([CH3:56])[CH3:57])[CH:35]=[CH:36][CH:37]=1

Inputs

Step One
Name
Example 2 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)SC1=C(N=C(N1CC1=NC=CC=C1)CCC(=O)OC)C(C)C
Step Three
Name
5-(3-chlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)SC1=C(N=C(N1)COCC1=CC=C(C=C1)OC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)SC1=C(N=C(N1C)CO)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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